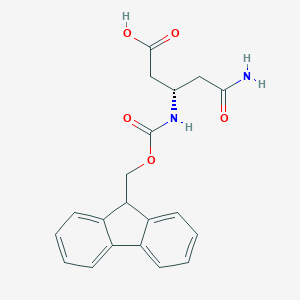

n-beta-Fmoc-l-beta-glutamine

Übersicht

Beschreibung

n-beta-Fmoc-l-beta-glutamine is a complex organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-beta-Fmoc-l-beta-glutamine typically involves the esterification of an amino acid with Fmoc acid chloride, followed by a series of reactions to introduce the carbamoyl group. The general steps include:

Esterification: The amino acid is reacted with Fmoc acid chloride in the presence of a base to form the Fmoc-protected amino acid ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

2.1. Oxidation

-

Reagents and Conditions: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

-

Products: Oxidized derivatives of N-beta-Fmoc-l-beta-glutamine.

2.2. Reduction

-

Reagents and Conditions: Reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used to remove the Fmoc group.

-

Products: Free amino acid (l-beta-glutamine).

-

Note: Cleavage and deprotection are essential for separating the peptide from the support and removing protecting groups from the side chains . Short deprotection times can minimize oxidation .

2.3. Substitution

-

Reagents and Conditions: Nucleophiles such as amines and thiols can be used for substitution reactions.

-

Products: Substituted derivatives, depending on the nucleophile used.

Role of Fmoc Protecting Group

The Fmoc group is crucial in peptide synthesis as it prevents unwanted side reactions by protecting the amino group.

Pyroglutamate Formation

Glutamine can degrade over time in neutral water, leading to the formation of a pyroglutamyl species. This side reaction occurs even under neutral conditions and can prevent the subsequent coupling of amino acids .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

n-beta-Fmoc-l-beta-glutamine is primarily used as a building block in the synthesis of peptides. Its unique structure allows for the incorporation of β-amino acids into peptides, which can enhance the stability and biological activity of the resulting compounds. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is particularly advantageous in solid-phase peptide synthesis (SPPS), as it allows for easy deprotection under mild conditions.

Case Study: Peptide Therapeutics Development

In a study focused on developing peptide therapeutics, this compound was utilized to create analogs of ghrelin, a hormone involved in regulating energy balance. By incorporating β-glutamine into the peptide sequence, researchers observed improved stability and enhanced biological activity compared to unmodified peptides .

Pharmacological Applications

The compound has been explored for its potential in drug development, particularly as a precursor for creating peptidomimetics and therapeutic agents. Its ability to form stable structures can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Table 1: Pharmacological Properties of Peptides Derived from this compound

Role in Cancer Research

This compound has shown promise in cancer research, particularly in studies investigating glutamine metabolism in cancer cells. Glutamine is a vital nutrient for rapidly dividing cells, and its metabolism is often altered in cancerous tissues.

Case Study: Glutamine Metabolism in Leukemia

Recent research highlighted the role of glutamine metabolism in acute myeloid leukemia (AML). The study demonstrated that targeting glutamine pathways could induce apoptosis in leukemic cells, suggesting that compounds like this compound could be crucial in developing new therapeutic strategies .

Applications in Proteomics

The use of this compound extends to proteomics, where it serves as a stable isotope-labeled reagent. This application is critical for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for precise quantification and analysis of proteins and peptides.

Table 2: Isotope-Labeled Applications

| Application | Methodology | Outcome |

|---|---|---|

| Mass Spectrometry | Quantitative Analysis | Improved sensitivity |

| NMR Spectroscopy | Structural Elucidation | Enhanced resolution |

Wirkmechanismus

The mechanism of action of n-beta-Fmoc-l-beta-glutamine involves its interaction with specific molecular targets. The Fmoc group protects the amino acid during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino acid can interact with enzymes and other proteins, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid

Uniqueness

n-beta-Fmoc-l-beta-glutamine is unique due to the presence of the carbamoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

Biologische Aktivität

N-beta-Fmoc-l-beta-glutamine is a derivative of glutamine that has gained attention in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, applications, and relevant research findings.

Structural Characteristics

This compound features a phenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility, making it suitable for various biochemical applications. The beta position of the glutamine residue allows for distinct interactions in biological systems compared to its alpha counterpart.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition:

Research indicates that derivatives of glutamine can act as inhibitors for various enzymes. For instance, studies have demonstrated that certain beta-amino acids can inhibit the activity of enzymes such as alanine racemase, which is crucial in bacterial cell wall synthesis. This inhibition is attributed to the structural similarity between these compounds and natural substrates, allowing them to competitively bind to enzyme active sites .

2. Antimicrobial Properties:

this compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial membranes, disrupting their integrity and leading to cell lysis. In vitro studies have reported effective inhibition against Gram-positive bacteria, showcasing its potential in developing new antibiotics .

3. Immunomodulatory Effects:

The compound's ability to modulate immune responses has been investigated. It has been shown to enhance T-cell activation and proliferation in response to specific antigens. This immunomodulatory effect is particularly relevant in cancer therapy and vaccine development, where boosting the immune response is desirable .

Research Findings

Numerous studies have focused on the biological effects of this compound. Below are summarized findings from selected research articles:

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study 1: A study on HIV-1 infection revealed that glutamine supplementation could alter metabolic pathways in infected cells, impacting viral load and cellular apoptosis rates . The introduction of this compound showed a reduction in viral replication under glutamine-limiting conditions.

- Case Study 2: In a series of experiments assessing antimicrobial efficacy, this compound was tested against various bacterial strains. Results indicated significant inhibition zones compared to controls, supporting its potential as a lead compound for antibiotic development .

Eigenschaften

IUPAC Name |

(3S)-5-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c21-18(23)9-12(10-19(24)25)22-20(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJWRJHJFIBTBO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426593 | |

| Record name | Fmoc-beta-Gln-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283160-18-9 | |

| Record name | (3S)-5-Amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283160-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-beta-Gln-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.